[1,1'-Biphenyl]-4-carboxylic acid,hexahydro-2-oxo-4-(3-oxodecyl)-2H-cyclopenta[b]furan-5-ylester,[3aR-(3aalpha,4alpha,5beta,6aalpha)]
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Overview
Description
[1,1’-Biphenyl]-4-carboxylic acid, hexahydro-2-oxo-4-(3-oxodecyl)-2H-cyclopenta[b]furan-5-yl ester, [3aR-(3aalpha,4alpha,5beta,6aalpha)] is a complex organic compound with a unique structure that combines biphenyl and cyclopentafuran moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-4-carboxylic acid, hexahydro-2-oxo-4-(3-oxodecyl)-2H-cyclopenta[b]furan-5-yl ester involves multiple steps, starting from readily available precursors. The key steps include the formation of the biphenyl core, the introduction of the carboxylic acid group, and the cyclization to form the cyclopentafuran ring. Typical reaction conditions involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
[1,1’-Biphenyl]-4-carboxylic acid, hexahydro-2-oxo-4-(3-oxodecyl)-2H-cyclopenta[b]furan-5-yl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The biphenyl and cyclopentafuran rings can undergo substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, derivatives of this compound may be used as probes or inhibitors to study various biochemical pathways. Its ability to interact with biological molecules makes it a valuable tool in drug discovery and development.
Medicine
In medicine, the compound and its derivatives may have potential therapeutic applications. For example, they could be used as anti-inflammatory agents, anticancer drugs, or antibiotics, depending on their specific interactions with biological targets.
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties may also make it suitable for use in electronic devices or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-4-carboxylic acid, hexahydro-2-oxo-4-(3-oxodecyl)-2H-cyclopenta[b]furan-5-yl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other biphenyl derivatives and cyclopentafuran analogs. Examples include:
- [1,1’-Biphenyl]-4-carboxylic acid derivatives with different ester groups.
- Cyclopentafuran compounds with varying substituents on the furan ring.
Uniqueness
The uniqueness of [1,1’-Biphenyl]-4-carboxylic acid, hexahydro-2-oxo-4-(3-oxodecyl)-2H-cyclopenta[b]furan-5-yl ester lies in its specific combination of structural features. The presence of both biphenyl and cyclopentafuran moieties, along with the specific stereochemistry, gives it distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering opportunities for the development of new materials and therapeutic agents.
Properties
IUPAC Name |
[2-oxo-4-(3-oxodecyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36O5/c1-2-3-4-5-9-12-24(31)17-18-25-26-19-29(32)34-28(26)20-27(25)35-30(33)23-15-13-22(14-16-23)21-10-7-6-8-11-21/h6-8,10-11,13-16,25-28H,2-5,9,12,17-20H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFPMAIVPBLPSCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)CCC1C(CC2C1CC(=O)O2)OC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36O5 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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